The synthesis of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
These synthetic routes often require careful control of reaction conditions such as temperature and pressure to optimize yield and purity.
The molecular structure of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline consists of a bicyclic framework characterized by a saturated isoquinoline system. The compound has a molecular formula of and a molecular weight of approximately 175.23 g/mol.
Key structural features include:
The three-dimensional conformation of this molecule plays a crucial role in its interaction with biological targets .
4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline participates in various chemical reactions:
These reactions highlight its versatility as both a synthetic intermediate and a target for further functionalization.
The mechanism by which 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline exerts its biological effects primarily involves modulation of dopaminergic pathways within the central nervous system. It is known to influence dopamine metabolism and receptor activity, which may contribute to neuroprotective effects against neurodegenerative diseases such as Parkinson's disease . Additionally, research indicates potential anticancer properties linked to its ability to inhibit signaling pathways associated with cell proliferation .
The physical properties of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline include:
Chemical properties include:
4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several important applications across different fields:
4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₅N and a molecular weight of 161.25 g/mol [1]. Its IUPAC name systematically describes the core 1,2,3,4-tetrahydroisoquinoline scaffold substituted with methyl groups at positions 4 and 7 of the fused ring system. The structure features a benzene ring fused to a piperidine ring, where the nitrogen atom resides at the 1-position. The 4-position methyl group introduces a chiral center, resulting in potential stereoisomers, while the 7-methyl substituent on the aromatic ring influences electronic properties. This compound belongs to the broader class of 1,2,3,4-tetrahydroisoquinoline alkaloids, which are characterized by their partially saturated isoquinoline framework [2] [5].
Table 1: Fundamental Chemical Identifiers of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Property | Value |
---|---|
Systematic IUPAC Name | 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C₁₁H₁₅N |
Molecular Weight | 161.25 g/mol |
CAS Registry Number | Not explicitly listed (Parent THIQ: 91-21-4) |
PubChem CID | 21355691 |
Structure Type | Tetrahydroisoquinoline alkaloid derivative |
The compound's physicochemical properties—including basicity (pKa), lipophilicity (LogP), and solubility—are influenced by the methyl substituents. The 4-methyl group enhances steric bulk near the nitrogen, potentially affecting salt formation and molecular interactions, while the 7-methyl group modulates electron density in the aromatic ring, impacting π-stacking capabilities and electrophilic substitution patterns [2] [5].
The exploration of tetrahydroisoquinoline alkaloids began in earnest in the mid-20th century, with natural products like naphthyridinomycin (isolated in 1974) and saframycins demonstrating the biological significance of this scaffold. These early discoveries revealed complex THIQ-based antibiotics with potent antitumor activities, prompting extensive research into their biosynthesis and chemical synthesis [2]. The structural simplicity of 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline positions it as a synthetically accessible analog for studying structure-activity relationships (SAR) within this alkaloid family. Its development parallels advancements in synthetic methodologies, particularly the Pictet-Spengler condensation and Bischler-Napieralski cyclization, which enabled efficient construction of the THIQ core [2].
The compound emerged as a strategic intermediate in medicinal chemistry campaigns aimed at simplifying complex natural THIQ antibiotics while retaining bioactivity. Researchers utilized it to probe the minimal pharmacophoric elements required for interactions with biological targets, diverging from earlier focuses on intricate molecules like quinocarcin or saframycin A [2]. This shift toward simplified analogs facilitated systematic SAR studies, accelerating the optimization of THIQ-based therapeutics. The historical trajectory underscores its role as a chemical tool for deconvoluting the complexity of naturally occurring tetrahydroisoquinoline alkaloids.
4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline serves as a privileged scaffold in drug discovery due to its structural versatility and demonstrated pharmacological relevance. Key areas of significance include:
A. Multitarget Pharmacological Potential
The compound’s capacity to interact with diverse biological targets stems from its hybrid structure: the basic nitrogen facilitates interactions with neuronal receptors and enzymes, while the aromatic system enables hydrophobic binding. Though specific data on the 4,7-dimethyl analog is limited in the provided results, closely related THIQ derivatives exhibit documented activities including:
Table 2: Biologically Active THIQ Analogs Illustrating the Scaffold's Versatility
THIQ-Based Drug | Therapeutic Application | Structural Features |
---|---|---|
Trabectedin | Anticancer (soft tissue sarcoma) | Complex pentacyclic THIQ |
Solifenacin | Overactive bladder treatment | 3-Quinuclidinyl-substituted THIQ |
Apomorphine | Parkinson's disease therapy | Aporphine alkaloid with THIQ core |
Praziquantel | Anthelmintic | Acylated THIQ derivative |
B. Structure-Activity Relationship (SAR) Principles
The methyl substituents of 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline critically influence its pharmacodynamics:
C. Neuropharmacological Mechanisms
As a conformationally restrained analog of β-phenethylamine, 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline exhibits distinct neuroactive properties. Unlike simpler phenethylamines (e.g., amphetamine), its rigid structure limits activity at monoamine transporters but may facilitate interactions with:
The compound’s significance extends to neuroscience research as a tool for investigating endogenous alkaloid involvement in neurological disorders, though its specific neurotoxic or neuroprotective profile remains less characterized than non-methylated THIQ derivatives [5].
The strategic incorporation of methyl groups at C4 and C7 positions provides a versatile chemical probe for refining THIQ pharmacology—balancing metabolic stability, target selectivity, and synthetic accessibility. This positions 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline as a critical scaffold for advancing tetrahydroisoquinoline-based therapeutic agents [1] [2] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1